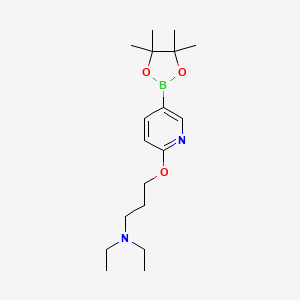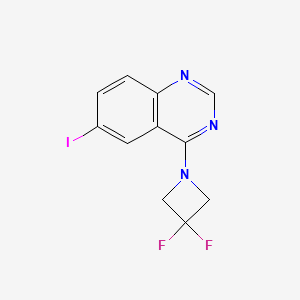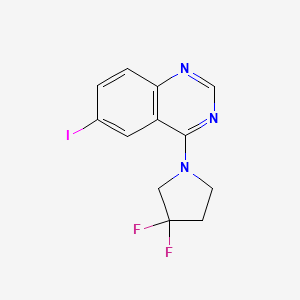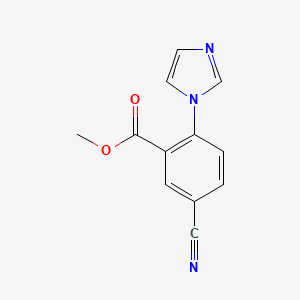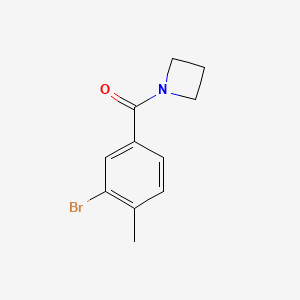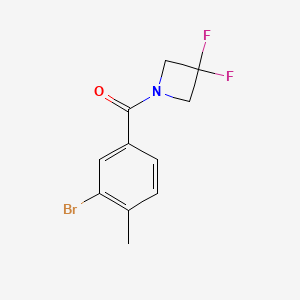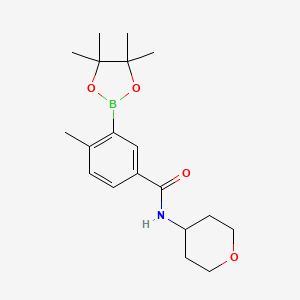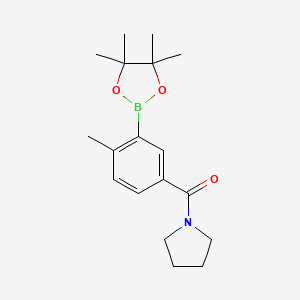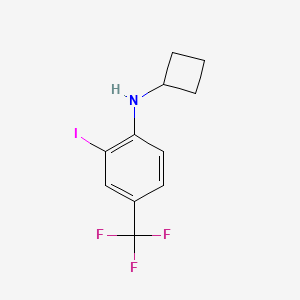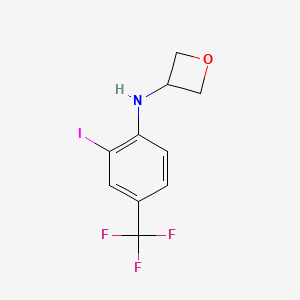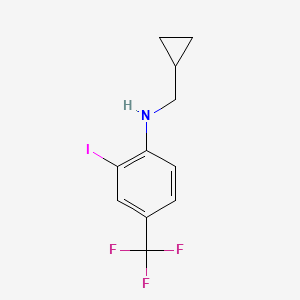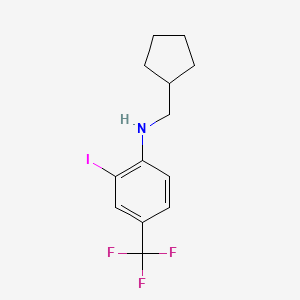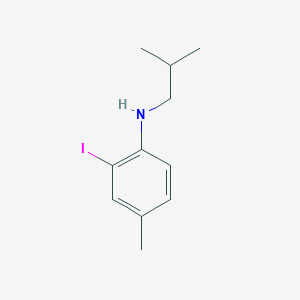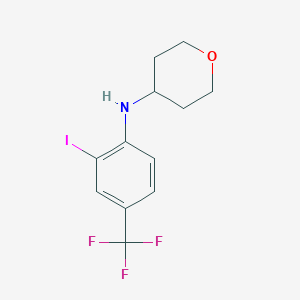
N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine is a complex organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the iodination of a trifluoromethyl-substituted aromatic compound, followed by the introduction of the tetrahydropyran ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack and subsequent ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining the purity and yield of the final product.
化学反应分析
Types of Reactions
N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the trifluoromethyl group into other functional groups.
Substitution: The iodine atom can be replaced with other nucleophiles through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve the use of polar aprotic solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of nucleophiles, resulting in diverse derivatives.
科学研究应用
N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, particularly those involving halogenated compounds.
Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
作用机制
The mechanism by which N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other halogenated aromatic compounds and those containing trifluoromethyl groups, such as:
- N-(2-Bromo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
- N-(2-Chloro-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
- N-(2-Fluoro-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
Uniqueness
The uniqueness of N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine lies in the presence of the iodine atom, which can participate in unique halogen bonding interactions. Additionally, the combination of the trifluoromethyl group and the tetrahydropyran ring imparts distinct physicochemical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2-iodo-4-(trifluoromethyl)phenyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3INO/c13-12(14,15)8-1-2-11(10(16)7-8)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCSIBWOESRSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=C(C=C2)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
